molecular formula C10H20N2O4S B11767548 (R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine

(R)-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine

Cat. No.: B11767548
M. Wt: 264.34 g/mol
InChI Key: ALALCZQCEOOJNX-MRVPVSSYSA-N
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Description

®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a methylsulfonyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine typically involves the protection of the amino group with a Boc group, followed by the introduction of the methylsulfonyl group. One common method involves the reaction of ®-3-amino-1-pyrrolidine with di-tert-butyl dicarbonate to form the Boc-protected intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine can be optimized using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts can further enhance the efficiency of the Boc deprotection step, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or methanesulfonic acid.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is ®-3-amino-1-(methylsulfonyl)pyrrolidine.

    Substitution: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.

Scientific Research Applications

®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is primarily related to its ability to undergo deprotection and substitution reactions. The Boc group protects the amino functionality during synthetic transformations, and its removal under acidic conditions reveals the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine
  • ®-3-(Boc-amino)-1-(tosyl)pyrrolidine
  • ®-3-(Boc-amino)-1-(mesyl)pyrrolidine

Uniqueness

®-3-(Boc-amino)-1-(methylsulfonyl)pyrrolidine is unique due to the presence of the methylsulfonyl group, which offers distinct reactivity compared to other sulfonyl-protected pyrrolidines. The methylsulfonyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of diverse chemical entities, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H20N2O4S

Molecular Weight

264.34 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-methylsulfonylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-8-5-6-12(7-8)17(4,14)15/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1

InChI Key

ALALCZQCEOOJNX-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C

Origin of Product

United States

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